molecular formula C16H32BrNO3 B12667458 Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- CAS No. 62881-06-5

Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-

Cat. No.: B12667458
CAS No.: 62881-06-5
M. Wt: 366.33 g/mol
InChI Key: NKELXXXZJPOUCW-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-: Similar structure but with different substituents.

    Acetamide, 2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-: Similar structure with a chlorine atom instead of bromine.

    Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxydecyl)-: Similar structure with a shorter hydrocarbon chain.

Uniqueness

The uniqueness of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- lies in its specific combination of functional groups and the presence of a bromine atom, which may impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62881-06-5

Molecular Formula

C16H32BrNO3

Molecular Weight

366.33 g/mol

IUPAC Name

2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3

InChI Key

NKELXXXZJPOUCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN(CCO)C(=O)CBr)O

Origin of Product

United States

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